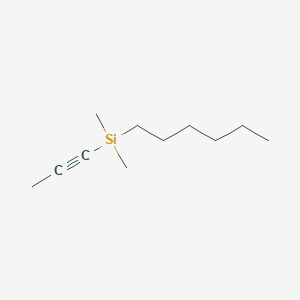
Hexyl(dimethyl)(prop-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a hexyl group, two methyl groups, and a prop-1-yn-1-yl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hexylacetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of hexylacetylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum catalyst remains essential, and the reaction is often carried out at elevated temperatures and pressures to maximize yield and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Hexyl(dimethyl)(prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which Hexyl(dimethyl)(prop-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable siloxane and silane linkages. These interactions are crucial in the compound’s role as a hydrosilylation reagent and in its applications in material science.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(prop-1-yn-1-yl)silane
- Hexyl(trimethyl)silane
- Dimethyl(prop-1-yn-1-yl)silane
Uniqueness
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is unique due to the combination of its hexyl, dimethyl, and prop-1-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
93094-71-4 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
hexyl-dimethyl-prop-1-ynylsilane |
InChI |
InChI=1S/C11H22Si/c1-5-7-8-9-11-12(3,4)10-6-2/h5,7-9,11H2,1-4H3 |
InChI Key |
AZMGFLXSGNNAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](C)(C)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
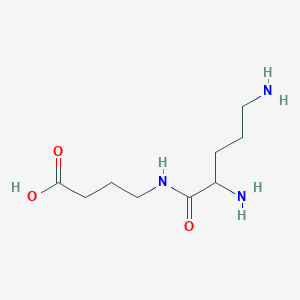
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
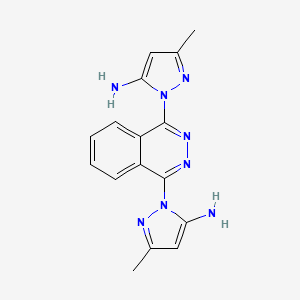
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)
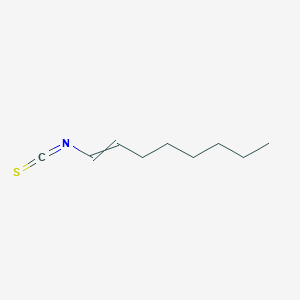
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
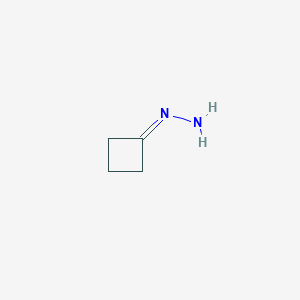
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
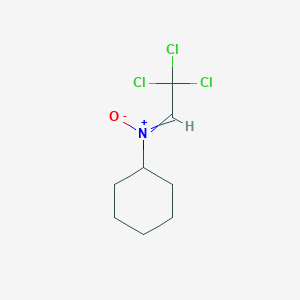
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
